molecular formula C7H13BrOS B14309329 S-Methyl 2-bromohexanethioate CAS No. 115219-54-0

S-Methyl 2-bromohexanethioate

Cat. No.: B14309329
CAS No.: 115219-54-0
M. Wt: 225.15 g/mol
InChI Key: WKESYIJWOJXEKT-UHFFFAOYSA-N
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Description

S-Methyl 2-bromohexanethioate is a specialized organic compound that serves as a valuable bifunctional reagent in synthetic chemistry. It integrates a reactive bromoalkyl chain with a thioester functional group, making it a versatile intermediate for nucleophilic substitution reactions and the construction of complex molecular architectures. In research and development, this compound is primarily used in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals. Its structure suggests potential application as a key intermediate in nucleoside chemistry and for the synthesis of various sulfur-containing heterocycles. The bromine atom is a proficient leaving group, enabling efficient alkylation of amines, thiols, and stabilized carbons, while the thioester group can participate in transthioesterification reactions or be reduced, hydrolyzed, and amidated to access diverse carboxylic acid derivatives. Handling requires careful attention to safety protocols. As with many alkylating agents and brominated compounds, it is likely a skin and eye irritant and may be harmful if inhaled or swallowed. It should be used in a well-ventilated area with appropriate personal protective equipment, including gloves and safety goggles. For Research Use Only. Not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115219-54-0

Molecular Formula

C7H13BrOS

Molecular Weight

225.15 g/mol

IUPAC Name

S-methyl 2-bromohexanethioate

InChI

InChI=1S/C7H13BrOS/c1-3-4-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3

InChI Key

WKESYIJWOJXEKT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)SC)Br

Origin of Product

United States

Synthetic Methodologies for the Preparation of S Methyl 2 Bromohexanethioate

Established Synthetic Pathways: Trifluoroacetic Acid-Mediated Thioesterification

The core of this synthetic approach lies in the acid-catalyzed reaction between a carboxylic acid and a thiocyanate (B1210189) to form a thioester. Trifluoroacetic acid (TFA) serves as a potent catalyst, activating the carboxylic acid for nucleophilic attack by the sulfur atom of the methyl thiocyanate.

Reaction of 2-Bromohexanoic Acid with Methyl Thiocyanate

The fundamental reaction involves the protonation of the carbonyl oxygen of 2-bromohexanoic acid by trifluoroacetic acid. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic sulfur of methyl thiocyanate. The subsequent collapse of the tetrahedral intermediate and loss of a proton yields the desired S-methyl 2-bromohexanethioate.

Reaction Scheme:

Analysis of Concurrent Byproduct Formation and Suppression Strategies

Minor Byproducts

During the synthesis of this compound, particularly when employing 2-bromohexanoyl chloride as a key intermediate, the formation of several minor byproducts can occur. These byproducts arise from competing reaction pathways and the reactivity of the starting materials and intermediates. Two notable byproducts are N-2-bromohexanoyl-S-methylthiolcarbamate and S-methyl hexanethioate.

N-2-bromohexanoyl-S-methylthiolcarbamate: The formation of this byproduct is plausible under certain reaction conditions, particularly if a source of thiocyanate is present or if the reaction environment facilitates the rearrangement of intermediates. While direct literature detailing the formation of this specific compound as a byproduct in the synthesis of this compound is scarce, the general reactivity of acyl halides with thiocyanate salts suggests a possible pathway. The thiocyanate ion (SCN⁻) can act as a nucleophile, attacking the carbonyl carbon of 2-bromohexanoyl chloride. Subsequent rearrangement or reaction with another molecule of the acyl halide could potentially lead to the formation of an N-acylated thiolcarbamate structure.

S-methyl hexanethioate: This byproduct is more commonly encountered and its presence is more straightforward to explain. It can arise from two principal routes. Firstly, if the starting hexanoic acid is not completely alpha-brominated during the preparation of 2-bromohexanoyl chloride (e.g., via a Hell-Volhard-Zelinsky reaction), the resulting mixture of acyl chlorides will contain hexanoyl chloride. chemicalbook.com Subsequent reaction of this mixture with methanethiol (B179389) or its salt will inevitably produce S-methyl hexanethioate alongside the desired product. Secondly, reductive debromination of the target molecule, this compound, under certain reaction or work-up conditions, could also lead to the formation of S-methyl hexanethioate. S-methyl hexanethioate is a known compound with established physical properties. nih.govthegoodscentscompany.com

ByproductPotential Origin
N-2-bromohexanoyl-S-methylthiolcarbamateReaction with thiocyanate impurities and subsequent rearrangement
S-methyl hexanethioateIncomplete alpha-bromination of the precursor; Reductive debromination of the final product

Exploration of Alternative Synthetic Routes to this compound

Beyond the standard approach involving the acylation of methanethiol with 2-bromohexanoyl chloride, several alternative synthetic strategies can be envisaged for the preparation of this compound. These routes focus on direct thioesterification, functional group interconversions, and stereoselective methods.

Direct Thioesterification Approaches

A primary alternative route involves the direct reaction of 2-bromohexanoyl halides, such as 2-bromohexanoyl chloride, with methanethiol or its corresponding salt (e.g., sodium thiomethoxide). This is a direct and often efficient method for forming the thioester linkage. organic-chemistry.org The reaction proceeds via a nucleophilic acyl substitution mechanism, where the thiolate anion attacks the electrophilic carbonyl carbon of the acyl halide, displacing the halide ion. youtube.comlibretexts.org

The preparation of the requisite 2-bromohexanoyl chloride can be achieved through the alpha-bromination of hexanoic acid using the Hell-Volhard-Zelinsky (HVZ) reaction. nrochemistry.comalfa-chemistry.comlibretexts.orgmasterorganicchemistry.com This reaction typically employs bromine and a catalytic amount of phosphorus tribromide. The resulting 2-bromohexanoic acid can then be converted to the acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). chemicalbook.comprepchem.com

Reaction Scheme:

Alpha-bromination (HVZ reaction): CH₃(CH₂)₄COOH + Br₂/PBr₃ → CH₃(CH₂)₃CH(Br)COOH

Acyl chloride formation: CH₃(CH₂)₃CH(Br)COOH + SOCl₂ → CH₃(CH₂)₃CH(Br)COCl

Thioesterification: CH₃(CH₂)₃CH(Br)COCl + CH₃SH → CH₃(CH₂)₃CH(Br)COSCH₃ + HCl

Alternatively, direct conversion of 2-bromohexanoic acid to the thioester can be achieved using various coupling reagents that activate the carboxylic acid for nucleophilic attack by methanethiol.

Functional Group Interconversions on Pre-existing Thioesters

Another conceptual approach involves the modification of a pre-existing thioester. For instance, one could envision the synthesis of S-methyl hexanethioate first, followed by a selective alpha-bromination. The direct alpha-bromination of thioesters can be challenging due to potential side reactions involving the sulfur atom. However, under carefully controlled conditions, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, it might be possible to achieve the desired transformation. This route is less common due to potential selectivity issues.

Stereoselective Synthesis of Enantiopure this compound

The synthesis of enantiomerically pure this compound is of significant interest, particularly for applications in pharmaceuticals and as chiral building blocks. The key to a stereoselective synthesis lies in establishing the chiral center at the alpha-position with a defined configuration.

A viable strategy involves the use of enantiopure 2-bromohexanoic acid as the starting material. Methods for the enantioselective synthesis of alpha-bromo carboxylic acids have been developed, including enzymatic resolution of racemic mixtures or asymmetric bromination reactions. For instance, (S)-2-bromohexanoic acid is a commercially available compound. nih.gov

Once the enantiopure 2-bromohexanoic acid is obtained, its conversion to the corresponding S-methyl thioester can be carried out via the acyl chloride, as described previously. It is crucial that the subsequent reaction steps proceed with retention of the stereochemical integrity at the alpha-carbon. The conversion of the carboxylic acid to the acyl chloride with thionyl chloride, and the subsequent reaction with a thiolate, generally proceed without affecting the stereocenter.

Example of a Stereoselective Route:

Start with enantiopure (S)-2-bromohexanoic acid.

Convert to (S)-2-bromohexanoyl chloride using thionyl chloride.

React with sodium thiomethoxide to yield (S)-S-Methyl 2-bromohexanethioate.

This approach ensures that the chirality of the starting material is transferred to the final thioester product.

Mechanistic Investigations of S Methyl 2 Bromohexanethioate Reactivity and Transformations

Elucidation of Reaction Mechanisms in the Formation of S-Methyl 2-bromohexanethioate

The synthesis of this compound from 2-bromohexanoic acid and methyl thiocyanate (B1210189) is a process where the reaction conditions, particularly the choice of acid, play a crucial role in the outcome.

Role of Trifluoroacetic Acid as a Catalyst or Reagent

Trifluoroacetic acid (TFA) is a versatile and powerful tool in organic synthesis, often employed as a solvent, catalyst, or reagent. rsc.orgwikipedia.org In the synthesis of this compound, TFA plays a pivotal role. The reaction between 2-bromohexanoic acid and methyl thiocyanate in the presence of trifluoroacetic acid yields this compound in a notable 55% yield. researchgate.net

TFA's strong acidity (pKa 0.23) facilitates the protonation of the carbonyl oxygen of 2-bromohexanoic acid, thereby activating the carbonyl group towards nucleophilic attack. rsc.orgwikipedia.org This activation is a key step in the esterification process. Furthermore, TFA's ability to dissolve a wide range of organic compounds makes it an effective solvent for this reaction. rsc.org In some acid-catalyzed reactions, TFA can also participate directly as a reagent, forming mixed anhydrides that are highly reactive intermediates. libretexts.org While the primary role in this specific synthesis appears to be catalytic, the potential for reagent-like behavior should not be entirely dismissed without further detailed mechanistic studies.

Proposed Transition States and Intermediates

The formation of this compound likely proceeds through a series of well-established intermediates and transition states characteristic of acid-catalyzed esterification reactions. The proposed mechanism, initiated by the catalytic action of trifluoroacetic acid, can be outlined as follows:

Protonation of the Carbonyl Oxygen: The first step involves the protonation of the carbonyl oxygen of 2-bromohexanoic acid by trifluoroacetic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Methyl Thiocyanate: The sulfur atom of methyl thiocyanate, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton transfer likely occurs from the sulfur atom to one of the hydroxyl groups of the tetrahedral intermediate, creating a better leaving group (water).

Elimination of Water: The intermediate collapses, leading to the elimination of a water molecule and the formation of a protonated thioester.

Deprotonation: Finally, deprotonation of the resulting species, likely by the trifluoroacetate (B77799) anion, regenerates the acid catalyst and yields the final product, this compound.

Mechanistic Studies of Radical Processes Involving Bromoalkanethioates

Bromoalkanethioates, such as this compound and its analogues, are valuable precursors for the generation of carbon-centered radicals. These radicals can then participate in a variety of useful synthetic transformations.

Cobalt-Mediated Radical Generation from Related Thioesters (e.g., S-pyridin-2-yl 6-bromohexanethioate)

Cobalt complexes are well-known mediators of radical reactions, capable of generating radicals from alkyl halides. uwindsor.cautexas.edu While specific studies on S-pyridin-2-yl 6-bromohexanethioate are not extensively detailed in the provided context, the general mechanism of cobalt-mediated radical generation can be applied.

The process typically involves a low-valent cobalt(I) species, which can be generated in situ. This cobalt(I) complex acts as a powerful reducing agent, reacting with the bromoalkanethioate to generate a carbon-centered radical and a cobalt(II) species. For instance, in a hypothetical scenario involving S-pyridin-2-yl 6-bromohexanethioate, the cobalt(I) would react with the carbon-bromine bond to form a 6-(pyridin-2-ylthio)-6-oxohexyl radical.

These generated radicals can then undergo further reactions, such as intramolecular cyclization, a common strategy in the synthesis of cyclic compounds. researchgate.net The driving force for these cyclizations is often the formation of a more stable ring system. The versatility of cobalt-mediated radical generation allows for the formation of various ring sizes, depending on the structure of the starting bromoalkanethioate. uwindsor.cauoi.gr

Table 1: Key Aspects of Cobalt-Mediated Radical Generation

Feature Description
Cobalt Species Typically involves a Co(I) complex as the reducing agent.
Radical Formation Occurs via single electron transfer from Co(I) to the alkyl halide.
Subsequent Reactions Generated radicals can undergo cyclization, addition, or other transformations.

| Synthetic Utility | Widely used in the synthesis of complex cyclic molecules. uoi.gr |

Stereochemical Outcomes in Radical-Mediated Transformations

A critical aspect of radical reactions is their stereochemical outcome. Carbon-centered radicals are typically sp2-hybridized and trigonal planar, or rapidly inverting pyramidal species. rsc.org This geometry has significant implications for the stereoselectivity of subsequent reactions.

When a radical is generated at a stereocenter, the stereochemical information is often lost as the planar or rapidly inverting radical is formed. Consequently, if the radical center becomes a new stereocenter in the product, a racemic or diastereomeric mixture is often obtained. rsc.org

However, stereocontrol in radical reactions is not impossible. rsc.orgacs.orgnih.gov Several strategies have been developed to influence the stereochemical outcome, including the use of chiral auxiliaries, chiral catalysts, or intramolecular reactions where the radical is tethered to a chiral portion of the molecule. In the context of bromoalkanethioates, if a radical is generated and subsequently cyclizes, the stereochemistry of the newly formed ring junctions will depend on the conformational preferences of the transition state leading to cyclization. Factors such as ring strain and steric interactions play a crucial role in determining the preferred diastereomer. researchgate.net

Mechanistic Aspects of Nucleophilic Attack at the Thioester Carbonyl

The carbonyl group of a thioester is an electrophilic center that is susceptible to nucleophilic attack. The mechanism of this attack is a fundamental process in the chemistry of thioesters.

Thioesters are generally more reactive towards nucleophiles than their corresponding esters. This increased reactivity is attributed to two main factors: the poorer orbital overlap between the 3p orbital of sulfur and the π system of the carbonyl group, and the fact that the thiolate anion is a better leaving group than an alkoxide anion.

The nucleophilic attack at the thioester carbonyl can proceed through a stepwise mechanism involving a tetrahedral intermediate. libretexts.org In this mechanism, the nucleophile adds to the carbonyl carbon, breaking the carbon-oxygen double bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom. This intermediate can then collapse, reforming the carbonyl double bond and expelling the thiolate leaving group.

The stability of the tetrahedral intermediate and the ability of the leaving group to depart are key factors influencing the rate of the reaction. The nature of the nucleophile, the solvent, and the presence of catalysts can all affect the energetics of this process.

Table 2: Comparison of Reactivity between Esters and Thioesters

Feature Esters Thioesters
Carbonyl Electrophilicity Less electrophilic More electrophilic
Leaving Group Ability Alkoxide (poorer) Thiolate (better)

Studies on the Reactivity of the Alpha-Bromine Moiety in this compound

The reactivity of this compound is significantly influenced by the presence of the bromine atom on the alpha-carbon (the carbon atom adjacent to the thioester carbonyl group). This alpha-bromine moiety is the primary site for various chemical transformations, making the compound a versatile intermediate in organic synthesis. The electrophilic nature of the alpha-carbon, coupled with the ability of bromine to act as a good leaving group, dictates its reaction pathways, which are predominantly nucleophilic substitution and elimination reactions.

The carbon-bromine bond is polarized, with the carbon atom bearing a partial positive charge and the bromine atom a partial negative charge. This polarization renders the alpha-carbon susceptible to attack by nucleophiles. The reactivity of this site is analogous to that of other α-halo carbonyl compounds and secondary alkyl halides. libretexts.orglibretexts.org

Nucleophilic Substitution Reactions

The most common transformation involving the alpha-bromine is its displacement by a nucleophile. chemguide.co.uk These reactions typically proceed through either an S(_N)2 (bimolecular nucleophilic substitution) or S(_N)1 (unimolecular nucleophilic substitution) mechanism, or a combination of both, as is common for secondary halogenoalkanes. libretexts.orgchemguide.co.uk

In an S(_N)2 reaction , a nucleophile directly attacks the electrophilic alpha-carbon, leading to the displacement of the bromide ion in a single, concerted step. libretexts.org This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. The rate of this reaction depends on the concentration of both the this compound and the nucleophile. rsc.org

Conversely, an S(_N)1 reaction involves a two-step process. The first, and rate-determining, step is the slow ionization of the C-Br bond to form a secondary carbocation intermediate and a bromide ion. libretexts.org This carbocation is then rapidly attacked by a nucleophile. chemguide.co.uk This pathway is more likely with weak nucleophiles or in protic solvents that can stabilize the ionic intermediates. The stability of the secondary carbocation, while less than a tertiary one, is sufficient for the S(_N)1 mechanism to be a possibility. libretexts.org

The alpha-bromine can be replaced by a variety of nucleophiles, leading to a diverse range of derivatives. These reactions underscore the utility of this compound as an alkylating agent, similar to its simpler analogue, methyl 2-bromoacetate. wikipedia.org

Table 1: Examples of Nucleophilic Substitution Reactions at the Alpha-Position

Nucleophile (Nu⁻)Reagent ExampleProduct Class
Hydroxide (OH⁻)Sodium Hydroxideα-Hydroxy Thioester
Alkoxide (RO⁻)Sodium Methoxideα-Alkoxy Thioester
Amine (RNH₂)Ammonia (B1221849), Primary/Secondary Aminesα-Amino Thioester
Thiolate (RS⁻)Sodium Thiophenolateα-Thioether Thioester
Cyanide (CN⁻)Sodium Cyanideα-Cyano Thioester
Azide (B81097) (N₃⁻)Sodium Azideα-Azido Thioester
Organocuprate (R₂CuLi)Gilman Reagentα-Alkylated Thioester

This table illustrates potential reactions based on the known reactivity of α-halo carbonyl compounds.

Elimination Reactions

In the presence of a strong, sterically hindered base, an elimination reaction can compete with or even dominate over nucleophilic substitution. This reaction involves the removal of the alpha-bromine and a proton from the beta-carbon (the carbon at position 3), leading to the formation of a carbon-carbon double bond. This process typically follows an E2 (bimolecular elimination) mechanism.

The use of a bulky base, such as pyridine (B92270) or potassium tert-butoxide, favors elimination by hindering the base's ability to act as a nucleophile at the alpha-carbon. libretexts.org The product of this dehydrobromination is an α,β-unsaturated thioester, specifically S-methyl 2-hexenethioate. The formation of the conjugated system provides a thermodynamic driving force for this reaction. libretexts.orglibretexts.org

Table 2: Elimination Reaction of this compound

Reagent/ConditionsReaction TypeMajor Product
Pyridine, HeatE2 EliminationS-methyl 2-hexenethioate
Potassium tert-butoxideE2 EliminationS-methyl 2-hexenethioate

This table shows expected outcomes based on analogous reactions with α-bromo ketones. libretexts.org

The balance between substitution and elimination is a critical consideration in synthetic planning and can be controlled by carefully selecting the nucleophile/base and reaction conditions. Weakly basic, strong nucleophiles tend to favor substitution, whereas strong, non-nucleophilic bases favor elimination.

Reactivity and Derivatization of S Methyl 2 Bromohexanethioate

Reactions at the Alpha-Bromo Position

The bromine atom at the alpha-position to the thioester carbonyl is activated towards both nucleophilic substitution and elimination reactions due to the electron-withdrawing nature of the adjacent carbonyl group. Furthermore, the carbon-bromine bond can undergo homolytic cleavage to participate in radical reactions.

Nucleophilic Substitution Reactions with Varied Nucleophiles

The electrophilic carbon atom bearing the bromine is susceptible to attack by a wide range of nucleophiles, proceeding via an S_N2 mechanism. This reaction is generally efficient due to the stabilization of the transition state by the adjacent carbonyl group. The nature of the nucleophile dictates the resulting product, allowing for the introduction of diverse functionalities at the alpha-position.

While specific data for S-methyl 2-bromohexanethioate is limited, the reactivity of analogous α-bromo carbonyl compounds is well-documented. A variety of nucleophiles, including amines, thiols, and carboxylates, can readily displace the bromide. For instance, α-bromo carboxylic acids react with aqueous base to form α-hydroxy carboxylic acids and with ammonia (B1221849) to yield α-amino acids. tdl.org Thiolates are also excellent nucleophiles for this transformation, leading to the formation of α-thio substituted thioesters. masterorganicchemistry.com

Table 1: Representative Nucleophilic Substitution Reactions on α-Bromo Carbonyl Compounds

NucleophileProduct TypeGeneral Reaction Conditions
Hydroxide (OH⁻)α-Hydroxy ThioesterAqueous base
Alkoxide (RO⁻)α-Alkoxy ThioesterAnhydrous alcohol with a non-nucleophilic base
Amine (RNH₂)α-Amino ThioesterAmmonia or primary/secondary amine in a polar solvent
Thiolate (RS⁻)α-Thio-substituted ThioesterThiol with a base
Azide (B81097) (N₃⁻)α-Azido ThioesterSodium azide in a polar aprotic solvent
Cyanide (CN⁻)α-Cyano ThioesterSodium or potassium cyanide in a polar aprotic solvent

Elimination Reactions to Form Alpha,Beta-Unsaturated Thioesters

Treatment of this compound with a base can induce an E2 elimination reaction to furnish the corresponding α,β-unsaturated thioester, S-methyl hex-2-enethioate. The regioselectivity of this reaction is generally high, favoring the formation of the conjugated system. The choice of base and reaction conditions can influence the efficiency of the elimination process. Sterically hindered, non-nucleophilic bases are often employed to minimize competing substitution reactions. masterorganicchemistry.com For example, pyridine (B92270) is commonly used to promote the dehydrobromination of α-bromo ketones to yield α,β-unsaturated ketones. masterorganicchemistry.comyoutube.com

Table 2: Bases for Elimination Reactions of α-Bromo Carbonyl Compounds

BaseTypical SolventNotes
PyridineHeat, often neat or in a high-boiling solventSterically hindered, minimizes S{N}2 side products. masterorganicchemistry.comyoutube.com
Triethylamine (Et₃N)Dichloromethane, THFCommon, moderately hindered base.
1,8-Diazabicycloundec-7-ene (DBU)THF, AcetonitrileStrong, non-nucleophilic base.
Potassium tert-butoxidetert-Butanol, THFStrong, sterically hindered base.

This table illustrates common bases used for elimination reactions of analogous α-bromo carbonyls.

Radical Functionalization of the Carbon-Bromine Bond

The carbon-bromine bond in this compound can be cleaved homolytically using radical initiators to generate an α-acyl radical. This reactive intermediate can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. Radical-mediated cyclization reactions of α-bromo thioesters have been investigated for the synthesis of thiolactones. researchgate.netresearchgate.net These reactions are typically initiated by tin hydrides, such as tributyltin hydride (Bu₃SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN). researchgate.net Atom Transfer Radical Polymerization (ATRP) also utilizes α-bromo esters as initiators for controlled polymer synthesis, highlighting the utility of this functional group in radical processes. nih.gov

Table 3: Common Radical Initiators and Mediators for Reactions of α-Bromo Carbonyls

Reagent SystemType of ReactionGeneral Conditions
Bu₃SnH, AIBNReductive dehalogenation, cyclizationAnhydrous, inert atmosphere, thermal initiation. researchgate.net
(TMS)₃SiH, AIBNReductive dehalogenation, cyclizationLess toxic alternative to tin hydrides.
Cu(I)/L complex (e.g., L = bipyridine)Atom Transfer Radical Addition (ATRA) / Polymerization (ATRP)Controlled radical polymerization, C-C bond formation. nih.gov
Photoredox catalysts (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃)Photoredox-mediated radical reactionsVisible light irradiation, room temperature.

This table provides examples of reagents used in radical reactions of similar α-bromo compounds.

Transformations of the Thioester Functional Group

The thioester group in this compound is another site for chemical modification. Thioesters are more reactive towards nucleophilic acyl substitution than their corresponding oxygen esters, a property that can be exploited for various transformations.

Trans-thioesterification Reactions

Trans-thioesterification involves the exchange of the thiol portion of the thioester. This reaction is typically catalyzed by an acid or a base and is driven to completion by using an excess of the incoming thiol or by removing the departing thiol (methanethiol in this case). This process allows for the synthesis of a variety of different thioesters from a common precursor. Studies on S-methyl thioacetate (B1230152) have shown that thiol-thioester exchange can be significantly faster than hydrolysis under certain conditions. researchgate.netnih.gov

Table 4: Conditions for Trans-thioesterification of S-Alkyl Thioesters

CatalystThiolSolventGeneral Conditions
Acid (e.g., H₂SO₄, TsOH)R'SHAnhydrous solventEquilibrium process.
Base (e.g., NaOR', R'SNa)R'SHAlcohol, THFDriven by the formation of a more stable thiolate.
Thiolate (R'S⁻)R'SHAqueous buffer, pH > 7Reversible exchange, rate dependent on pH and thiol pKa. researchgate.netnih.gov

This table outlines general conditions for trans-thioesterification based on the reactivity of simple S-alkyl thioesters.

Hydrolysis and Alcoholysis Reactions

This compound can be hydrolyzed to the corresponding 2-bromohexanoic acid and methanethiol (B179389). This reaction can be catalyzed by acid or base. libretexts.org Base-mediated hydrolysis is generally faster than acid-mediated hydrolysis for S-alkyl thioesters. researchgate.netnih.gov For example, the second-order rate constant for the base-mediated hydrolysis of S-methyl thioacetate is significantly larger than for its acid-mediated or pH-independent hydrolysis. researchgate.netnih.gov

Alcoholysis, the reaction with an alcohol, would convert the thioester into an oxygen ester (e.g., methyl 2-bromohexanoate) and methanethiol. This transformation is typically less favorable than hydrolysis but can be achieved under specific conditions, often requiring a catalyst.

Table 5: Kinetic Data for the Hydrolysis of S-Methyl Thioacetate

ConditionRate Constant (k)Half-life (t₁/₂) at 23°C
Acid-mediated (kₐ)1.5 x 10⁻⁵ M⁻¹s⁻¹-
Base-mediated (kₑ)1.6 x 10⁻¹ M⁻¹s⁻¹-
pH-independent (kₙ)3.6 x 10⁻⁸ s⁻¹155 days (at pH 7)

Data from a study on S-methyl thioacetate, a model compound for this compound. researchgate.netnih.gov The half-life for acid and base-mediated hydrolysis is dependent on the concentration of H⁺ or OH⁻, respectively.

Reduction to Thiols or Alcohols

The reduction of the thioester functionality in this compound can lead to either the corresponding thiol or alcohol, depending on the reducing agent and reaction conditions employed.

The reduction of thioesters to aldehydes is a well-established transformation, often referred to as the Fukuyama reduction. researchgate.net This reaction typically utilizes a silane, such as triethylsilane, in the presence of a palladium catalyst. researchgate.netorganic-chemistry.org For this compound, this would yield 2-bromohexanal. However, complete reduction to the primary alcohol, 2-bromohexan-1-ol, can be achieved using stronger reducing agents like lithium aluminum hydride (LiAlH₄). It is important to note that the α-bromo group may also be susceptible to reduction under these conditions, potentially leading to hexan-1-ol as a byproduct.

Alternatively, selective reduction of the thioester to the corresponding thiol, 2-bromohexane-1-thiol, can be challenging due to the reactivity of the C-S bond. Milder reducing agents or specific reaction sequences would be required to achieve this transformation without affecting the bromine atom. One possible approach involves the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures to form an aluminum thioacetal intermediate, which can then be hydrolyzed to the thiol. mdpi.com

Table 1: Reduction Products of this compound

Starting MaterialReagentProduct(s)Notes
This compoundTriethylsilane, Pd/C2-BromohexanalFukuyama Reduction
This compoundLiAlH₄2-Bromohexan-1-ol, Hexan-1-olPotential for over-reduction and debromination
This compoundDIBAL-H, then H₂O2-Bromohexane-1-thiolVia aluminum thioacetal intermediate

Reactions with Organometallic Reagents

The reaction of this compound with organometallic reagents offers a powerful method for carbon-carbon bond formation. The outcome of these reactions is highly dependent on the nature of the organometallic reagent used.

Grignard Reagents: Grignard reagents (RMgX) are known to react with thioesters. However, their high reactivity can lead to the formation of tertiary alcohols through a double addition to the carbonyl group, similar to their reaction with esters. In the case of this compound, the reaction with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would be expected to yield a tertiary alcohol after acidic workup. It is also possible that the Grignard reagent could react with the α-bromo substituent. A method for preparing thioesters from esters using a Grignard reagent has been developed, highlighting the reactivity of the thioester functional group. nih.gov

Organocuprates: In contrast to Grignard reagents, organocuprates (R₂CuLi), also known as Gilman reagents, are generally less reactive and exhibit a higher selectivity for 1,4-addition to α,β-unsaturated systems and for substitution reactions with acid chlorides and thioesters to form ketones. masterorganicchemistry.com The reaction of this compound with an organocuprate, such as lithium dimethylcuprate ((CH₃)₂CuLi), is expected to proceed via nucleophilic acyl substitution to afford the corresponding ketone, 3-bromo-2-heptanone, without further addition to the ketone product. psgcas.ac.in Organocuprates are also known to react with α-bromo ketones, suggesting the potential for further reaction at the α-position. pearson.com The reaction of organocopper reagents with S-alkyl and S-aryl thioesters is a general method for ketone synthesis. researchgate.net

Table 2: Reactions of this compound with Organometallic Reagents

Starting MaterialOrganometallic ReagentExpected Major ProductReaction Type
This compoundMethylmagnesium bromide (CH₃MgBr)2-Bromo-3-methyl-3-heptanolNucleophilic addition (double)
This compoundLithium dimethylcuprate ((CH₃)₂CuLi)3-Bromo-2-heptanoneNucleophilic acyl substitution

Functionalization at the Hexane (B92381) Chain

Beyond the reactions at the thioester and the α-carbon, the hexane chain of this compound presents opportunities for more distal modifications.

Remote Functionalization Strategies

Remote C-H functionalization allows for the selective activation and modification of C-H bonds at positions distant from the primary functional group. While direct remote functionalization of a simple alkyl chain like in this compound is challenging, strategies involving directing groups can be employed. The thioether functionality in related compounds has been utilized as a directing group in transition-metal-catalyzed C-H activation. nih.gov By analogy, the thioester group could potentially direct the functionalization of the γ, δ, or ε C-H bonds of the hexane chain. These reactions often employ palladium, rhodium, or other transition metal catalysts.

Oxidative Transformations

The sulfur atom in the thioester group is susceptible to oxidation. Treatment of this compound with oxidizing agents can lead to the formation of the corresponding sulfoxide (B87167) or sulfone. For instance, oxidation with a mild oxidant like hydrogen peroxide could yield S-Methyl 2-bromohexane-sulfinylethoate, while stronger oxidants like peroxy acids (e.g., m-CPBA) could lead to S-Methyl 2-bromohexane-sulfonylethoate. The direct oxidation of thioesters to sulfinate esters has been reported. rsc.org

Furthermore, oxidative processes can be coupled with other transformations. For example, the halocyclization of alkynoic thioesters followed by oxidative aromatization is a known method for the synthesis of thiophenes. organic-chemistry.org While this compound does not possess an alkyne, this highlights the potential for oxidative cyclization reactions in related systems. Anodic oxidation of aldehydes in the presence of thiols offers a route to thioesters, indicating the electrochemical reactivity of sulfur compounds. acs.org

Applications of S Methyl 2 Bromohexanethioate in Advanced Organic Synthesis

Utilization as a Versatile Chiral Building Block

The creation of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the synthesis of pharmaceuticals and natural products. Chiral building blocks—enantiomerically enriched molecules incorporated into a larger structure—are a primary strategy for achieving this. While S-Methyl 2-bromohexanethioate is not inherently chiral as synthesized, its α-bromo ester functionality makes it an ideal candidate for catalytic asymmetric transformations. organic-chemistry.orgtcichemicals.com

Recent advances have focused on the cross-coupling of racemic α-halo carbonyl compounds with various organometallic reagents using a chiral catalyst. organic-chemistry.org These reactions proceed via a stereoconvergent mechanism, where both enantiomers of the racemic starting material are converted into a single, highly enantioenriched product. For instance, nickel/chiral diamine catalyst systems have been successfully employed for the asymmetric Hiyama cross-coupling of racemic α-bromo esters with aryl and alkenyl silanes. organic-chemistry.orgacs.org This approach yields valuable α-aryl and α-alkenyl carboxylic acid derivatives with high enantiomeric excess. organic-chemistry.org

By applying this methodology, racemic this compound could be coupled with organosilanes or other organometallic partners to generate a variety of α-substituted hexanethioates with a newly formed stereocenter. The thioester group is generally compatible with these mild coupling conditions, making the resulting chiral thioester a versatile intermediate for further transformations. The ability to control stereochemistry at the α-position transforms the compound from a simple bifunctional reagent into a powerful tool for stereoselective synthesis. sigmaaldrich.comwikipedia.org

Table 1: Examples of Catalytic Asymmetric Cross-Coupling of Racemic α-Bromo Esters This table illustrates reactions analogous to those possible with this compound.

Racemic Substrate Coupling Partner Chiral Catalyst System Product Type Enantiomeric Excess (ee) Reference
α-Bromo Butyrate Ester Phenyltrimethoxysilane NiCl₂·glyme / Chiral Diamine α-Aryl Ester Up to 90% organic-chemistry.org
α-Bromo Propionate Ester Vinyltrimethoxysilane NiCl₂·glyme / Chiral Diamine α-Alkenyl Ester Good to Excellent acs.org
α-Bromo Ester Arylzinc Bromide CoI₂ / Chiral Bis(oxazoline) α-Aryl Ester Very Good nih.gov
α-Bromo-β-lactam Arylboronate Ester Cu(II) / Chiral N,N,N-ligand α-Aryl-β-lactam Up to 99% nih.gov

Role in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is the fundamental process of organic synthesis, allowing for the assembly of simple precursors into complex molecular skeletons. This compound is equipped with multiple functionalities that can be exploited in C-C bond formation through both ionic and radical pathways.

In ionic C-C bond-forming reactions, this compound serves primarily as a potent electrophile. The carbon atom attached to the bromine is highly susceptible to nucleophilic attack by enolates, which are key intermediates in carbonyl chemistry. utdallas.edumsu.edu Enolates generated from ketones, esters, or aldehydes can react with this compound in a standard SN2 reaction to form a new C-C bond at the α-position. mnstate.edu This alkylation introduces a 1-(methylthio)carbonyl)pentyl group into the target molecule.

While the α-protons of thioesters are acidic, direct enolate formation from this compound using common bases can be problematic; the resulting product would be more acidic and prone to further reaction. mnstate.educhemistry.coach However, alternative methods can generate the corresponding enolate equivalent. A notable example is the Reformatsky-type reaction, where treatment with a reducing metal like zinc or samarium(II) iodide generates a metal enolate. acs.org This nucleophilic species can then add to aldehydes or ketones. Chiral nonracemic α-bromo-α'-sulfinyl ketones have been shown to undergo highly diastereoselective Reformatsky-type reactions with aldehydes in the presence of SmI₂. acs.org This suggests that a similar strategy could be applied to this compound to achieve controlled C-C bond formation.

Table 2: Enolate Reactions with α-Halo Carbonyl Electrophiles This table outlines general reactions demonstrating the electrophilic potential of compounds like this compound.

Enolate Source Electrophile Type Reaction Type Product Key Feature Reference
Ketone + LDA α-Bromo Ester Enolate Alkylation α-Alkylated Ketone Forms a new C-C bond via SN2 displacement. utdallas.edumnstate.edu
Ester + NaOEt α-Bromo Ketone Enolate Alkylation γ-Ketoester The enolate acts as a carbon nucleophile. utexas.edu
α-Bromo Ketone + Zn Aldehyde Reformatsky Reaction β-Hydroxy Ketone Forms a zinc enolate intermediate. acs.org
α-Bromoacetyl Oxazolidinone + SmI₂ Aldehyde Reformatsky-Type Reaction β-Hydroxy Imide Can be highly diastereoselective with a chiral auxiliary. acs.org

The carbon-bromine bond in this compound is relatively weak and susceptible to homolytic cleavage, making it an excellent precursor for radical-mediated reactions. nih.govresearchgate.net In the presence of a radical initiator (e.g., AIBN) and a mediator (e.g., tributyltin hydride), a carbon-centered radical can be generated at the α-position. If the molecule also contains an unsaturated group, such as an alkene or alkyne, this radical can undergo an intramolecular cyclization to form a new ring system. nih.govmdpi.com

This approach, known as radical cyclization, is a powerful tool for constructing five- and six-membered rings with high regio- and stereoselectivity. mdpi.comcdnsciencepub.com For example, an allylic α-bromo thioester can undergo a reductive radical cyclization to produce a thiolactone. researchgate.net The efficiency of these cyclizations often depends on maintaining a low concentration of the hydrogen atom donor (like n-Bu₃SnH) to ensure the intramolecular cyclization is faster than premature reduction. mdpi.com The versatility of this method allows for the synthesis of complex carbocyclic and heterocyclic structures under mild conditions that tolerate a wide variety of functional groups. cdnsciencepub.com

Table 3: Radical Cyclization Reactions Involving α-Bromo Esters and Thioesters

Substrate Type Radical Initiator/Mediator Reaction Type Product Type Key Finding Reference
Allylic α-Bromo Thioester AIBN / n-Bu₃SnH 5-exo-trig Cyclization γ-Thiolactone Reductive cyclization proceeds in good yield. researchgate.net
ω-Bromo α,β-Unsaturated Ester AIBN / n-Bu₃SnH 6-exo Cyclization Cyclohexane Carboxylate Z-olefin geometry led to higher trans-selectivity. cdnsciencepub.com
Allylic α-Bromo Ester DIBAL-H / Et₃B / n-Bu₃SnH Ueno-Stork Cyclization γ-Lactol In-situ generation of the radical precursor from the ester. mdpi.com
α-Bromo Thioester with Alkene Chain Not specified Radical-mediated C-C formation Thiolactone Investigated as a strategy for thiolactone synthesis. nih.gov nih.gov

Precursor for Biologically Relevant Molecules or their Analogs

The structural motifs within this compound—specifically the thioester and the functionalized alkyl chain—are reminiscent of intermediates in key biological pathways. This makes the compound and its derivatives valuable tools for chemical biology and for the synthesis of molecules that can interact with or mimic biological systems.

Polyketide synthases (PKS) are large, multi-domain enzymes that produce a vast array of structurally diverse and biologically active natural products. mdpi.comtum.de These enzymes function like a molecular assembly line, iteratively adding small carboxylic acid-derived units to a growing chain that remains tethered to the enzyme through a thioester linkage. mdpi.com Understanding the mechanisms of these complex systems is a major goal of chemical biology.

N-acetylcysteamine (SNAC) thioesters are widely used as substrate surrogates to study PKS domains because they mimic the natural phosphopantetheine arm that tethers the growing polyketide chain to the enzyme. mdpi.comresearchgate.net Specifically, haloalkyl thioesters, such as S-(2-acetamidoethyl) 6-bromohexanethioate, have been synthesized as chemical probes for PKS systems like PksA. amazonaws.com These probes can be loaded onto the PKS and used to study starter unit flexibility or to trap enzymatic intermediates. The bromine atom serves as a chemical handle for cross-linking or other reporter strategies. Given its structural similarity, this compound could serve as a simpler, alternative probe for investigating the substrate tolerance and mechanism of PKS and fatty acid synthase (FAS) domains. nih.gov

Table 4: Thioester Probes Used in the Study of Biosynthetic Systems

Thioester Compound Biosynthetic System Purpose of Use Key Feature Reference
S-(2-acetamidoethyl) 6-bromohexanethioate PksA (Polyketide Synthase) Chemical Probe / Starter Unit Flexibility Bromo-functionalized chain for probing. amazonaws.com
N-Acetylcysteamine (SNAC) Thioesters PKS / NRPS / FAS Substrate Surrogate Mimics the native phosphopantetheine arm. mdpi.comresearchgate.net
(E)-3-bromo-2-methylprop-2-ene-SNAC-thioate Cyclase Domains (PKS) Substrate for Cross-Coupling Vinyl bromide handle for synthesis of complex probes. mdpi.com
Pantetheine-probes with α-bromo moiety FabF (Fatty Acid Synthase) Cross-linking Probe Confirms chain flipping mechanism into active site. nih.gov

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or bioavailability. mdpi.com Thioesters are central to one of the most powerful methods for protein and peptide synthesis: Native Chemical Ligation (NCL). nih.govwikipedia.orgacs.org NCL involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine, forming a native amide bond at the ligation site. wikipedia.orgnih.gov

This compound offers intriguing possibilities for constructing novel peptidomimetics. The compound can be envisioned as a scaffold. For example, the bromine can be displaced by an amino group (or a protected equivalent) to create a non-natural amino acid derivative bearing a C-terminal methylthioester. This building block could then be used in an NCL reaction, incorporating a hexanoyl side chain into the final peptide structure. acs.orgnih.gov

Alternatively, the compound can be used in convergent synthetic strategies where a halo-acylated peptide fragment reacts with a thiol-containing fragment to form a stable thioether linkage, replacing a traditional amide bond. mdpi.com The dual functionality of this compound allows it to act as a linchpin, connecting different molecular fragments through both its bromine and thioester functionalities to create complex, non-natural peptide architectures.

Advanced Spectroscopic Characterization and Computational Chemistry of S Methyl 2 Bromohexanethioate

High-Resolution Spectroscopic Analysis for Structural Elucidation

A definitive structural elucidation of S-Methyl 2-bromohexanethioate would rely on a combination of high-resolution spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be fundamental in confirming the molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. For instance, the methyl group attached to the sulfur atom would likely appear as a singlet, while the protons on the alkyl chain would exhibit complex splitting patterns due to coupling with neighboring protons. The chemical shift of the proton at the second carbon (adjacent to the bromine atom) would be significantly downfield due to the electronegativity of the bromine.

¹³C NMR: The carbon NMR spectrum would provide evidence for each of the seven carbon atoms in unique environments. The carbonyl carbon of the thioester group would be readily identifiable by its characteristic downfield chemical shift.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to exhibit a strong absorption band corresponding to the C=O stretching vibration of the thioester group. The exact position of this band can provide clues about the electronic environment of the carbonyl group. Other characteristic vibrations, such as C-H, C-S, and C-Br stretching, would also be present in the fingerprint region of the spectrum.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight and elemental composition of the molecule, confirming the molecular formula C₇H₁₃BrOS. The fragmentation pattern observed in the mass spectrum would offer further structural information, for example, by showing the loss of the bromohexyl or the thiomethyl group.

Quantum Chemical Calculations

Quantum chemical calculations are powerful theoretical tools used to predict and understand the properties of molecules. For this compound, these calculations would provide deep insights into its structure, stability, and reactivity.

Prediction of Molecular Geometry and Conformations

Computational methods, such as Density Functional Theory (DFT), would be employed to determine the most stable three-dimensional structure of this compound. This would involve identifying various possible conformers (different spatial arrangements of atoms) and calculating their relative energies to find the global minimum energy structure.

Illustrative Table of Predicted Conformational Energies (Hypothetical)

Conformer Dihedral Angle (C1-C2-C3-C4) Relative Energy (kcal/mol)
A 180° (anti) 0.00
B 60° (gauche) 1.25
C -60° (gauche) 1.25

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Electronic Structure Analysis

Analysis of the electronic structure provides information about the distribution of electrons within the molecule, which is crucial for understanding its reactivity. Calculations would reveal properties such as:

Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons.

Electrostatic Potential Maps: These maps would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This would be particularly useful in predicting how this compound might interact with other molecules.

Simulation of Spectroscopic Signatures

A significant advantage of quantum chemical calculations is the ability to simulate spectroscopic data. Theoretical predictions of NMR chemical shifts and IR vibrational frequencies can be compared with experimental spectra to confirm the structural assignment. Discrepancies between calculated and experimental spectra can often reveal subtle structural or electronic effects.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum chemical calculations focus on static structures, molecular dynamics (MD) simulations can provide a picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape of this compound, revealing the flexibility of the molecule and the transitions between different conformers. This is particularly important for understanding how the molecule might behave in a solution or biological environment.

Theoretical Prediction of Reaction Pathways and Energetics

Computational chemistry can be used to model chemical reactions and predict their feasibility. For this compound, this could involve studying:

Nucleophilic Substitution: Investigating the reaction of the thioester with various nucleophiles to understand the reactivity of the carbonyl group. Theoretical calculations can determine the activation energies for different reaction pathways, indicating which reactions are more likely to occur.

Elimination Reactions: Exploring the possibility of elimination reactions involving the bromine atom and a neighboring proton.

Reaction Thermochemistry: Calculating the change in enthalpy and Gibbs free energy for potential reactions to determine their thermodynamic favorability.

Studies on similar thioesters have shown that they can undergo various reactions, including hydrolysis and aminolysis. acs.orgresearchgate.netwikipedia.org Theoretical investigations into these pathways for this compound would provide valuable insights into its chemical reactivity and potential applications.

Future Perspectives and Interdisciplinary Research Opportunities for S Methyl 2 Bromohexanethioate

Sustainable Synthesis of Alpha-Halogenated Thioesters

The development of environmentally benign synthetic routes to alpha-halogenated thioesters like S-Methyl 2-bromohexanethioate is a key area of future research. Traditional methods for synthesizing thioesters often involve the use of thiols, which can have safety and environmental drawbacks. lookchem.com Modern approaches aim to circumvent these issues by employing greener reagents and reaction conditions.

One documented synthesis of this compound involves the reaction of 2-bromohexanoic acid with methyl thiocyanate (B1210189) in trifluoroacetic acid, yielding the product at 55%. lookchem.comresearchgate.netresearchgate.net This method, while effective, utilizes a strong acid. Future research could focus on developing catalytic systems that operate under milder conditions.

Alternative sustainable methods for the synthesis of related thioesters include:

Condensation of thiols and carboxylic acids: This can be achieved using dehydrating agents. wikipedia.org Research into recyclable and less toxic dehydrating agents would enhance the sustainability of this method.

Reaction of acid chlorides with thiol salts: The reaction of an acid chloride with an alkali metal salt of a thiol is a common route. wikipedia.org

Alkylation of thiocarboxylate salts: Thioacetate (B1230152) esters, for example, are often prepared by alkylating potassium thioacetate. wikipedia.org

Mitsunobu reaction: Thioesters can be synthesized from alcohols using thioacetic acid via the Mitsunobu reaction. wikipedia.org

A comparative overview of synthetic methods for thioesters is presented in Table 1.

Table 1: Synthetic Routes to Thioesters

Method Reactants Reagents/Conditions Advantages
Reaction with Methyl Thiocyanate 2-Bromohexanoic Acid, Methyl Thiocyanate Trifluoroacetic Acid Direct synthesis of this compound. lookchem.comresearchgate.netresearchgate.net
Condensation Carboxylic Acid, Thiol Dehydrating Agent (e.g., DCC) Versatile method. wikipedia.org
Nucleophilic Substitution Acid Chloride, Thiol Salt Base Common and effective route. wikipedia.org
Alkylation Thiocarboxylate Salt, Alkyl Halide - Avoids direct use of thiols. wikipedia.org

Chemoenzymatic Synthesis and Biocatalytic Applications

The integration of enzymatic methods with chemical synthesis, known as chemoenzymatic synthesis, offers a powerful approach to producing chiral compounds with high selectivity and under mild conditions. While specific biocatalytic applications for this compound have not been reported, the broader field of chemoenzymatic synthesis provides a framework for future exploration.

Enzymes such as lipases and esterases are widely used in the synthesis and resolution of chiral molecules. polimi.itnih.gov For instance, lipase-catalyzed enantioselective acetylation has been employed in the synthesis of complex molecules. nih.gov Similarly, a two-step methodology combining a multicomponent reaction with a lipase-catalyzed hydrolysis has been developed for the synthesis of β-ketosulfides, avoiding the use of thiols. beilstein-journals.org

Future research could investigate the use of enzymes for:

Enantioselective synthesis: Creating specific stereoisomers of this compound or related chiral alpha-halogenated thioesters.

Enzymatic hydrolysis: Selective hydrolysis of the thioester group, potentially as part of a synthetic strategy to introduce other functionalities.

Macrocyclization: Thioesterase domains are known to catalyze macrocyclization in the biosynthesis of natural products and could be explored for the synthesis of novel macrocycles using thioester substrates. beilstein-journals.org

Development of Novel Catalytic Systems for this compound Transformations

The bromine atom and the thioester group in this compound are both reactive sites that can be targeted by various catalytic systems. The development of novel catalysts for the transformation of this compound could lead to new synthetic methodologies.

For example, radical-mediated C-C bond-forming reactions are a promising area. Studies on other α-bromo thioesters have shown that they can undergo radical cyclization to form thiolactones, which are valuable structures in medicinal chemistry and polymer science. nih.govmdpi.com

Future catalytic research could focus on:

Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The bromo-substituent in this compound could serve as a handle for such reactions.

Thiol-bromo click chemistry: The reaction between a thiol and an alkyl bromide is a highly efficient "click" reaction that has been used for the one-pot synthesis of star-shaped polymers. researchgate.net this compound could be a valuable building block in this context.

Photocatalysis: Visible-light-induced reactions offer a sustainable approach to chemical transformations.

Exploration in Materials Science through Polymerization or Surface Functionalization

The presence of a reactive bromine atom makes this compound a potential initiator or monomer in polymer synthesis. Sulfur-containing polymers are known for their unique properties, including enhanced thermal stability, refractive index, and biocompatibility. rsc.org

Potential applications in materials science include:

Atom Transfer Radical Polymerization (ATRP): The bromo group can act as an initiator for ATRP, a controlled radical polymerization technique used to create well-defined polymers.

Post-polymerization modification: The thioester group itself can be used for post-polymerization modifications, such as native chemical ligation, to create complex polymer architectures. rsc.org

Surface functionalization: The reactivity of the bromo group could be exploited to graft polymers onto surfaces, thereby modifying their properties.

A summary of potential applications in materials science is provided in Table 2.

Table 2: Potential Materials Science Applications of this compound

Application Rationale Potential Outcome
Polymer Synthesis (Initiator) Bromo group suitable for controlled radical polymerization (e.g., ATRP). Synthesis of well-defined polymers with thioester end-groups. researchgate.net
Polymer Synthesis (Monomer) The molecule could potentially be modified to act as a monomer. Incorporation of thioester and bromo functionalities into polymer chains. warwick.ac.uk
Surface Functionalization Reactive bromo group can be used to attach the molecule to surfaces. Creation of functional surfaces with tailored properties.

Application in Chemical Biology as a Probe or Precursor

Chemical probes are essential tools for studying biological systems. The reactivity of the alpha-bromo thioester moiety suggests that this compound could be developed into a chemical probe.

The α-bromo carbonyl group is a known reactive group that can be used to label proteins. uchicago.edu By incorporating a reporter tag (e.g., a fluorophore or a biotin) into the structure of this compound, it could be used as an activity-based or affinity-based probe to study specific enzymes or proteins that interact with thioesters. nih.gov

Future directions in this area include:

Design of activity-based probes: To target enzymes that recognize the thioester group, such as certain hydrolases or transferases.

Synthesis of affinity-based probes: To identify proteins that bind to the hexanoyl chain or the thioester moiety.

Precursor for modified amino acids: α-thio acids are valuable in proteomic techniques and as building blocks for peptidomimetics. nih.gov this compound could potentially be converted into such structures.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling S-Methyl 2-bromohexanethioate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact. Check gloves for integrity before use .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors or dust. Respiratory protection (e.g., N95 mask) is advised for high-concentration exposure .
  • First Aid :
  • Eye Exposure : Flush with water for 15 minutes and consult an ophthalmologist .
  • Skin Contact : Wash with soap and water for 15 minutes; remove contaminated clothing .
  • Storage : Store in a cool, dry place away from light. Monitor degradation over time, as brominated compounds may become unstable .

Q. What synthetic routes are feasible for this compound, and how can precursor selection be optimized?

  • Methodological Answer :

  • Precursor Strategy : Use databases like REAXYS or PISTACHIO to identify brominated intermediates (e.g., 2-bromohexanoyl chloride) and thiolate nucleophiles (e.g., sodium thiomethoxide) .
  • Reaction Conditions :
PrecursorSolventCatalystTemperatureYield Optimization
2-Bromohexanoyl chlorideDichloromethanePyridine0–5°CSlow addition of thiolate to minimize side reactions
Hexanethioic acidHBr/CH₃OHRefluxMonitor via TLC for esterification completion
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Confirm purity via GC-MS or HPLC .

Advanced Research Questions

Q. How can spectroscopic data resolve structural ambiguities in this compound, particularly regarding stereochemical outcomes?

  • Methodological Answer :

  • NMR Analysis :
  • ¹H NMR : Look for deshielded protons adjacent to the bromine (δ 3.8–4.2 ppm) and thiomethyl group (δ 2.1–2.3 ppm). Compare coupling constants to infer stereochemistry .
  • ¹³C NMR : Confirm the carbonyl (C=O) at ~200 ppm and brominated carbon at ~35 ppm .
  • IR Spectroscopy : Validate the thioester C=S stretch (~1100 cm⁻¹) and C-Br bond (500–600 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to distinguish between molecular ion [M]⁺ (expected m/z ~223) and fragmentation patterns (e.g., loss of Br⁻) .

Q. How should researchers address contradictions in thermal stability data for brominated thioesters during mechanistic studies?

  • Methodological Answer :

  • Controlled Experiments : Conduct differential scanning calorimetry (DSC) under inert atmospheres to isolate decomposition pathways. Compare results with computational models (e.g., DFT calculations for bond dissociation energies) .
  • Statistical Analysis : Apply ANOVA to assess reproducibility across batches. For example, if decomposition temperatures vary ±10°C, investigate impurities (e.g., residual HBr) via ion chromatography .
  • Literature Reconciliation : Systematically review studies on analogous compounds (e.g., S-methyl bromoalkanethioates) to identify trends in steric/electronic effects .

Q. What computational approaches predict the reactivity of this compound in SN2 reactions?

  • Methodological Answer :

  • Molecular Modeling : Use Gaussian or ORCA for transition-state optimization. Compare activation energies for nucleophiles (e.g., CN⁻ vs. OH⁻) attacking the brominated carbon .
  • Solvent Effects : Apply COSMO-RS to simulate polarity impacts. Polar aprotic solvents (e.g., DMF) typically enhance SN2 rates .
  • Validation : Cross-reference computational results with kinetic experiments (e.g., pseudo-first-order rate constants under varying conditions) .

Data Presentation Standards

  • Tables : Include error margins and statistical significance (e.g., p-values) for reproducibility .
  • Figures : Use high-resolution spectra with annotated peaks. For synthetic routes, provide flowcharts with branching ratios .
  • Ethical Compliance : Ensure data integrity by adhering to institutional review protocols for hazardous chemicals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.